1-Bromo-4-hexylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-hexylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-hexylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the coupling of alkyl halides with t-butylmagnesium chloride in the presence of cobalt (II) chloride and lithium iodide in tetrahydrofuran at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-hexylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as the Suzuki reaction to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate, are commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as phenylhexane when reacted with phenylmagnesium bromide.
Coupling Reactions: Products include biaryl compounds when used in Suzuki coupling.
Scientific Research Applications
1-Bromo-4-hexylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Advanced Materials: It is used in the production of liquid crystals and organic light-emitting diodes (OLEDs)
Pharmaceuticals: It acts as a building block in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-Bromo-4-hexylbenzene primarily involves its role as a reagent in organic synthesis. It participates in reactions through the formation of intermediates such as Grignard reagents, which then react with other compounds to form desired products . The bromine atom in the molecule acts as a leaving group, facilitating various substitution and coupling reactions.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but contains a fluorine atom instead of a hexyl group.
1-Bromo-4-nitrobenzene: Contains a nitro group, making it more reactive in certain types of reactions.
Uniqueness: 1-Bromo-4-hexylbenzene is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to other bromobenzenes. This makes it particularly useful in the synthesis of advanced materials and as an intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-hexylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHOLIARBWJKCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344598 | |
Record name | 1-Bromo-4-hexylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23703-22-2 | |
Record name | 1-Bromo-4-hexylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-(hex-1-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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